molecular formula C14H16ClN5O B8292723 4-(6-Tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide

4-(6-Tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide

Cat. No. B8292723
M. Wt: 305.76 g/mol
InChI Key: IRKHGJDBVRWTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H16ClN5O and its molecular weight is 305.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(6-Tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide

Molecular Formula

C14H16ClN5O

Molecular Weight

305.76 g/mol

IUPAC Name

4-[(6-tert-butylpyridin-2-yl)amino]-6-chloropyridazine-3-carboxamide

InChI

InChI=1S/C14H16ClN5O/c1-14(2,3)9-5-4-6-11(18-9)17-8-7-10(15)19-20-12(8)13(16)21/h4-7H,1-3H3,(H2,16,21)(H,17,18,19)

InChI Key

IRKHGJDBVRWTFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)NC2=CC(=NN=C2C(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 mL round bottom flask, ethyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate (539 mg, 1.61 mmol) was suspended in ammonia 7M in methanol (7.87 g, 10.0 mL, 70.0 mmol). Sealed and stirred at room temperature for 18 h. The solvents were evaporated and the residue dried in high vacuum to give clean 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide (492 mg, 99.9% yield) as an off-white solid. 1H NMR (DMSO-d6) δ: 11.94 (s, 1H), 9.23 (s, 1H), 8.84 (s, 1H), 8.19 (s, 1H), 7.74 (t, J=7.9 Hz, 1H), 7.14 (d, J=7.6 Hz, 1H), 6.92 (d, J=7.9 Hz, 1H), 1.34 (s, 9H); LC-MS 306.1, 308.1 [M+H]+.
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539 mg
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10 mL
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Synthesis routes and methods II

Procedure details

Methyl 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxylate (360 mg, 1.12 mmol) was suspended in 7N ammonia in methanol (12 mL, 84.0 mmol) and stirred at room temperature for 16 h. The mixture was concentrated in vacuo to give 4-(6-tert-butylpyridin-2-ylamino)-6-chloropyridazine-3-carboxamide (317 mg, 1.03 mmol, 92%) as a yellow powder. MS (EI/CI) m/z: 306.0 [M+H]. This material was used directly in the next step without further purification.
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360 mg
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12 mL
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